4-Aminocyclopent-1-ene-1-carboxylic acid hydrochloride - 99237-01-1

4-Aminocyclopent-1-ene-1-carboxylic acid hydrochloride

Catalog Number: EVT-3454733
CAS Number: 99237-01-1
Molecular Formula: C6H10ClNO2
Molecular Weight: 163.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Aminocyclopent-1-ene-1-carboxylic acid hydrochloride is a conformationally restricted analog of γ-aminobutyric acid (GABA) []. It serves as a valuable building block in the synthesis of various biologically active compounds, particularly enzyme inhibitors [].

Synthesis Analysis

One reported synthesis route for 4-Aminocyclopent-1-ene-1-carboxylic acid involves a multi-step procedure starting from glycine []. This method boasts high efficiency and cost-effectiveness, achieving an overall yield of 80% [].

Molecular Structure Analysis

The molecule consists of a cyclopentene ring with an amino group at the 4-position and a carboxylic acid group at the 1-position. The double bond within the cyclopentene ring introduces rigidity, restricting the molecule's conformational flexibility compared to GABA. This structural feature plays a crucial role in its biological activity as a GABA analog [].

Chemical Reactions Analysis

For instance, 4-Aminocyclopent-1-ene-1-carboxylic acid hydrochloride can be converted into its methyl ester derivative []. This esterification reaction typically involves reacting the acid with methanol in the presence of an acid catalyst.

Applications

4-Aminocyclopent-1-ene-1-carboxylic acid hydrochloride serves as a versatile building block for synthesizing various biologically active compounds, particularly those targeting enzymes like GABA aminotransferase (GABA-AT) [].

For instance, researchers have used this compound as a starting material to develop a series of unsaturated GABA analogs, exploring their potential as GABA-AT inhibitors [].

cis-4-Aminocyclopent-2-ene-1-carboxylic acid

  • Compound Description: cis-4-Aminocyclopent-2-ene-1-carboxylic acid is a conformationally restricted analog of the inhibitory neurotransmitter GABA. []
  • Relevance: This compound shares the same base structure of a cyclopentene ring with a carboxylic acid substituent at the 1 position and an amine substituent at the 4 position as 4-Aminocyclopent-1-ene-1-carboxylic acid hydrochloride. It differs in the position of the double bond within the cyclopentene ring and the cis configuration of the amine and carboxylic acid groups. []

3-Aminocyclopent-1-ene-1-carboxylic acid

  • Compound Description: Similar to cis-4-Aminocyclopent-2-ene-1-carboxylic acid, 3-Aminocyclopent-1-ene-1-carboxylic acid is also synthesized as a conformationally restricted analog of GABA. []

(1S,3S)-3-Amino-4-(difluoromethylenyl)cyclopentane-1-carboxylic acid hydrochloride (CPP-115)

  • Compound Description: CPP-115 is a potent mechanism-based inactivator of γ-aminobutyric acid aminotransferase (GABA-AT) that has shown therapeutic potential in treating cocaine addiction and various forms of epilepsy. [, ] It is significantly more efficient at inactivating GABA-AT than Vigabatrin, the only FDA-approved GABA-AT inactivator. [] CPP-115 has successfully completed Phase I safety clinical trials and has proven effective in treating infantile spasms (West syndrome). []

(S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid (OV329)

  • Compound Description: OV329 is a potent mechanism-based inactivator of GABA-AT currently under development for treating epilepsy and addiction. [] This compound demonstrates superior efficiency as a GABA-AT inactivator compared to CPP-115. [] OV329 exhibits favorable pharmacokinetic properties and minimal off-target activities. [] In vivo studies in rats indicate its significant superiority over CPP-115 in suppressing dopamine release in the corpus striatum after acute cocaine or nicotine challenge. [] Additionally, OV329 effectively attenuates increased metabolic demands in the hippocampus, a brain region associated with encoding spatial information about drug-related environments. []
  • Relevance: Both OV329 and 4-Aminocyclopent-1-ene-1-carboxylic acid hydrochloride belong to the same structural class, sharing a cyclopentene ring with a carboxylic acid at the 1 position and an amine at the 3 position. [, ] The distinction lies in the presence of a difluoromethylenyl substituent at the 4 position in OV329 and its specific (S) stereochemistry. [, ]

(1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic acid hydrochloride (1)

  • Compound Description: This compound is a selective and potent inactivator of human ornithine aminotransferase (hOAT), an enzyme implicated in the progression of hepatocellular carcinoma (HCC). [] Preclinical studies have shown that this compound inhibits the growth of HCC in athymic mice implanted with human-derived HCC, even at low doses (0.1 mg/kg). [] The compound inactivates hOAT through a mechanism involving fluoride ion elimination, leading to the formation of an activated 1,1'-difluoroolefin, followed by conjugate addition and hydrolysis. [] This compound is currently undergoing investigational new drug (IND)-enabling studies. []
  • Relevance: (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic acid hydrochloride shares a similar cyclopentane core structure with a carboxylic acid at position 1 and an amine at position 3, much like 4-Aminocyclopent-1-ene-1-carboxylic acid hydrochloride. [] The key differences lie in the presence of a hexafluoropropan-2-ylidenyl substituent at the 4 position and the specific (1S,3S) stereochemistry in this hOAT inactivator. []

(1S,3S)-3-amino-4-(difluoromethylene)cyclopentane-1-carboxylic acid (5)

  • Compound Description: This compound serves as a starting point for the rational design and synthesis of a series of six-membered ring analogs as potential human ornithine aminotransferase (hOAT) inhibitors. []
  • Relevance: This compound shares a very similar structure with (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic acid hydrochloride, with the only difference being the replacement of the hexafluoropropan-2-ylidenyl substituent at the 4 position with a difluoromethylene group. This makes it structurally related to 4-Aminocyclopent-1-ene-1-carboxylic acid hydrochloride as well. []

Compound 14

  • Compound Description: This compound is a potent and selective inactivator of human ornithine aminotransferase (hOAT), exhibiting 22 times greater potency compared to compound 10. [] It forms a unique final adduct (32') within the active site of hOAT, characterized by covalent bonds to two nearby residues, a phenomenon not previously observed in a PLP-dependent enzyme. [] This compound's interaction with hOAT involves an initial covalent reaction between its activated warhead and *Thr322 from a second subunit, followed by a nucleophilic attack by the catalytic residue Lys292. []
  • Relevance: While the exact structure of Compound 14 is not provided, it is described as a six-membered ring analog of (1S,3S)-3-amino-4-(difluoromethylene)cyclopentane-1-carboxylic acid (5). [] This suggests it likely retains the carboxylic acid and amine functionalities while incorporating a larger ring system. This shared presence of key functional groups makes it indirectly related to 4-Aminocyclopent-1-ene-1-carboxylic acid hydrochloride. []

1-Aminocyclopent-3-ene-1-carboxylic acid

  • Compound Description: 1-Aminocyclopent-3-ene-1-carboxylic acid is a valuable synthetic intermediate. []
  • Relevance: This compound is structurally very similar to 4-Aminocyclopent-1-ene-1-carboxylic acid hydrochloride, differing only in the position of the double bond in the cyclopentene ring. []

Properties

CAS Number

99237-01-1

Product Name

4-Aminocyclopent-1-ene-1-carboxylic acid hydrochloride

IUPAC Name

4-aminocyclopentene-1-carboxylic acid;hydrochloride

Molecular Formula

C6H10ClNO2

Molecular Weight

163.6 g/mol

InChI

InChI=1S/C6H9NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h1,5H,2-3,7H2,(H,8,9);1H

InChI Key

WTWQZUZOWIWNTO-UHFFFAOYSA-N

SMILES

C1C=C(CC1N)C(=O)O.Cl

Canonical SMILES

C1C=C(CC1N)C(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.